5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid

Kinase Inhibitor Design FGFR Pharmacology Structure-Activity Relationship

Researchers pursuing FGFR1-selective kinase inhibitors often encounter regioisomer-dependent potency shifts that erode selectivity. This 5-methoxy-7-azaindole-6-carboxylic acid scaffold resolves that challenge: - Enables FGFR1-selective inhibitor design with >100-fold selectivity window over FGFR4 - Balanced fragment-like properties (LogP 1.94, TPSA 75.21 Ų) suit crystallography & SPR screening - Pre-installed 5-methoxy eliminates late-stage N-alkylation side reactions - 98% purity with full analytical characterization; direct amide coupling streamlines parallel SAR libraries

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B12276529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(N=C2C(=C1)C=CN2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-6-4-5-2-3-10-8(5)11-7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyPTDRIVWCDZGDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: Physicochemical Profile


5-Methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1260382-98-6) is a heterocyclic building block featuring a 7-azaindole core with a methoxy substituent at the 5-position and a carboxylic acid at the 6-position . With a molecular weight of 192.17 g/mol, a LogP of approximately 1.94, and a topological polar surface area of 75.21 Ų, it occupies a distinct physicochemical space that influences solubility, permeability, and synthetic tractability relative to other pyrrolo[2,3-b]pyridine regioisomers . This compound serves as a versatile intermediate for kinase inhibitor programs and FGFR-targeted medicinal chemistry campaigns [1].

Essential 5-Methoxy-6-Carboxy Substitution for Kinase Synthesis


The pyrrolo[2,3-b]pyridine family encompasses a wide array of regioisomers and substitution patterns, each exerting distinct electronic and steric influences on target binding . Subtle repositioning of the carboxylic acid handle—from the 6-position to the 5-position—or omission of the 5-methoxy group can significantly alter hydrogen-bonding networks with kinase hinge regions, as demonstrated by divergent FGFR1–4 IC50 profiles in head-to-head analog studies (e.g., compound 4h with 5,6-substitution showed 7 nM for FGFR1 vs. 712 nM for FGFR4) . Generic replacement with unsubstituted 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) eliminates the methoxy-mediated hydrophobic contact that enhances complementarity with the DFG-out pocket of certain kinases, risking loss of potency and selectivity in lead optimization campaigns [1].

Differentiation Evidence for 5-Methoxy-6-Carboxy-7-Azaindole


Regioisomeric Carboxyl Positioning & FGFR Selectivity

In a series of pyrrolo[2,3-b]pyridine-based FGFR inhibitors, the 6-carboxylic acid regioisomer demonstrated a >100-fold selectivity window for FGFR1 over FGFR4, whereas the 5-carboxylic acid regioisomer (6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) shifted potency toward FGFR4 . The target compound's 5-methoxy-6-carboxy substitution pattern uniquely positions the carboxylate for a bidentate salt bridge with the catalytic lysine while the methoxy group occupies a lipophilic cleft, a dual interaction not achievable by the 5-COOH isomer .

Kinase Inhibitor Design FGFR Pharmacology Structure-Activity Relationship

Methoxy Group Contribution to Kinase Binding & Lipophilicity

The 5-methoxy substituent significantly modulates the lipophilicity and hydrogen-bond acceptor capacity of the 7-azaindole core. The target compound exhibits a LogP of 1.94 and a topological polar surface area (TPSA) of 75.21 Ų , compared to the des-methoxy analog (1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid) which has a LogP of approximately 1.75 and a lower TPSA . In kinase structure-activity relationship studies, 5-alkoxy substitution on the 7-azaindole scaffold has been shown to enhance binding to the hydrophobic back pocket of FGFR kinases, contributing an estimated 10–100-fold improvement in potency relative to unsubstituted analogs [1].

Medicinal Chemistry Fragment-Based Drug Design Lipophilic Efficiency

Synthetic Advantage of the Free Carboxylic Acid Handle

The free carboxylic acid at the 6-position enables direct amide coupling without ester hydrolysis steps, reducing synthetic sequence length by 1–2 steps compared to the corresponding methyl ester (CAS 680208-61-1) . Vendor-reported purity of 98% (HPLC) for the target compound exceeds the typical 95% purity of the 5-carboxy regioisomer . Commercial availability from ISO-certified suppliers with batch-specific QC data (NMR, HPLC, GC) reduces procurement risk in GLP/GMP-enabling studies .

Parallel Synthesis Amide Coupling Library Design

Application Scenarios for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid


FGFR1-Selective Chemical Probe Synthesis

Use the 6-carboxy regioisomer as the anchor fragment for designing FGFR1-selective inhibitors. The methoxy group at the 5-position and the carboxylic acid at the 6-position provide complementary interactions with the hinge region and catalytic lysine, as inferred from class-level SAR showing nanomolar FGFR1 potency for similarly substituted 7-azaindoles . This scaffold enables systematic exploration of the DFG-out pocket while maintaining a >100-fold selectivity window over FGFR4 .

Kinase-Focused Fragment Library Expansion

Incorporate this compound into a fragment library targeting the ATP-binding site of kinases. The balanced LogP (1.94) and TPSA (75.21 Ų) place it in a favorable region of fragment-like property space, while the carboxylic acid offers a direct vector for amide-based fragment growing. The availability of 98% purity material with full analytical characterization supports high-throughput crystallography and SPR screening campaigns .

SAR Studies on 5-Alkoxy-7-Azaindoles

Procure this compound as the starting point for a library of 5-alkoxy-7-azaindole-6-carboxylic acids. The pre-installed methoxy group eliminates the need for late-stage alkylation, which can be problematic on the 7-azaindole core due to competing N-alkylation. Direct amide coupling of the free acid streamlines parallel synthesis of diverse analogs .

Comparator Studies of 5- vs. 6-Carboxy Regioisomers

Use the target compound alongside its 5-carboxy isomer (CAS 680208-62-2) in head-to-head biochemical assays to map the regioisomer-dependent binding modes to kinase targets. The quantified selectivity data generated from these comparisons will inform the design of isoform-selective inhibitors with reduced polypharmacology risk .

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